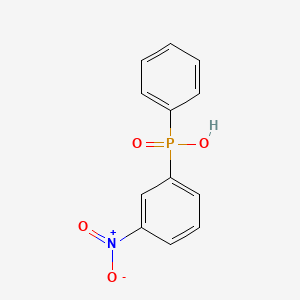
Phosphinic acid, (m-nitrophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (m-nitrophenyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to a phenyl and a meta-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, (m-nitrophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with meta-nitrobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the hydrolysis of phosphinate esters, which can be carried out under acidic or basic conditions .
Industrial Production Methods
Industrial production of phosphinic acid, (m-nitrophenyl)phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (m-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of phosphinic acid, (m-nitrophenyl)phenyl- can yield phosphonic acids, while reduction can produce amino derivatives.
Scientific Research Applications
Phosphinic acid, (m-nitrophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of phosphinic acid, (m-nitrophenyl)phenyl- involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Phosphinic acid, (m-nitrophenyl)phenyl- can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and have different chemical properties and applications.
Properties
CAS No. |
5435-77-8 |
|---|---|
Molecular Formula |
C12H10NO4P |
Molecular Weight |
263.19 g/mol |
IUPAC Name |
(3-nitrophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10NO4P/c14-13(15)10-5-4-8-12(9-10)18(16,17)11-6-2-1-3-7-11/h1-9H,(H,16,17) |
InChI Key |
UKIKDEACDJBUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















